molecular formula C9H10N4S B13751482 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1245808-47-2

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13751482
CAS No.: 1245808-47-2
M. Wt: 206.27 g/mol
InChI Key: IHYQGDAEUMAMIP-UHFFFAOYSA-N
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Description

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-pyridinecarboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-1,2,4-thiadiazole: Similar structure but lacks the ethyl group on the pyridine ring.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the pyridine ring.

    2-Amino-1,3,4-thiadiazole: Lacks the pyridine ring and the ethyl group.

Uniqueness

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these structural features may enhance its ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1245808-47-2

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

3-(3-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-2-6-4-3-5-11-7(6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

IHYQGDAEUMAMIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

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